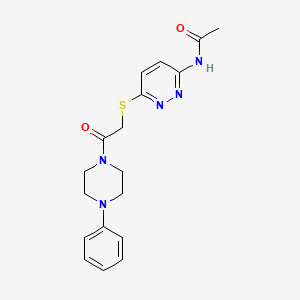

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

Description

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a synthetic compound featuring a pyridazin-3-yl core modified with a thioether-linked 2-oxoethyl group bearing a 4-phenylpiperazine moiety and an acetamide substituent. This structure combines heterocyclic, sulfur-containing, and amide functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-14(24)19-16-7-8-17(21-20-16)26-13-18(25)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3,(H,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOPLVYNROSBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using reagents such as phenylpiperazine and suitable catalysts.

Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide has shown promising anticancer properties. Studies indicate that derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For instance, the growth inhibition concentrations (GI50) for these cell lines are notably low, indicating potent activity .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, particularly against resistant strains of bacteria. Preliminary data suggest that it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial efficacy .

2. Pharmacology

- Neuropharmacological Potential : Given the presence of the phenylpiperazine moiety, this compound is being studied for its potential interactions with serotonin receptors, which could lead to applications in treating mood disorders and anxiety .

- Antiviral Applications : Emerging research indicates that similar compounds exhibit antiviral properties, particularly against RNA viruses. This opens avenues for exploring this compound as a potential antiviral agent.

3. Material Science

- Catalytic Applications : The compound's unique structure allows it to function as a catalyst in various organic reactions. Its role in facilitating chemical transformations can be beneficial in industrial applications where efficiency and selectivity are paramount.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives of N-(6-((2-oxo-2-(4-phenyipiperazin-l-yI)ethyl)thio)pyridazin~3-yI)acetamide against a panel of human cancer cell lines. The results demonstrated that certain derivatives exhibited GI50 values lower than 10 µM across multiple lines, indicating significant cytotoxicity and potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The study found that it effectively inhibited growth at concentrations significantly lower than those required for traditional antibiotics, suggesting a novel pathway for treatment in resistant infections .

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

- Piperazine vs. Thiomorpholine : The phenylpiperazine group in the target compound likely enhances receptor binding affinity compared to thiomorpholine in , which prioritizes lipophilicity over specificity.

- Pyridazine vs. Pyrimidine/Pyrrolopyridine : Pyridazine derivatives (target and ) exhibit planar aromatic cores, favoring π-π stacking interactions, whereas pyrrolopyridines and pyrimidines offer varied hydrogen-bonding capacities.

- Acetamide Substituents : The phenethyl group in may improve blood-brain barrier penetration relative to the target compound’s pyridazine-linked acetamide.

Comparison with Evidence-Based Methods:

- : Uses thioacetamide and N-arylmaleimides to generate epithiopyrrolopyridines . This method is less applicable to pyridazines due to differing ring reactivity.

- : Alkylation of thiopyrimidinones with chloroacetamides mirrors the thioether-formation step likely used for the target compound.

- : Synthesis of the thiomorpholine analog involves coupling a pyridazine-thiol with a bromoacetamide intermediate , a strategy adaptable to the target compound.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2S. The compound features a pyridazine ring, which is known for its diverse biological activities. The presence of the phenylpiperazine moiety suggests potential interactions with various neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine core followed by the introduction of the piperazine and thioether functionalities. Detailed synthetic routes can be found in supplementary materials from various studies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The growth inhibition concentrations (GI50) observed were significantly low, indicating potent activity .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26.00 |

| Compound C | NCI-H460 | 42.30 |

Anticonvulsant Activity

Additionally, related compounds have been evaluated for their anticonvulsant properties in animal models. In particular, studies utilizing maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests demonstrated that certain derivatives exhibited significant protective effects against seizures .

| Compound | Test Type | Dose (mg/kg) | Result |

|---|---|---|---|

| Compound D | MES | 100 | Effective |

| Compound E | PTZ | 300 | Protective |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Kinases : Some derivatives have been reported to inhibit kinases involved in cell proliferation and survival pathways.

- Modulation of Neurotransmitter Systems : The piperazine ring may interact with serotonin and dopamine receptors, potentially influencing mood and anxiety-related disorders.

- Induction of Apoptosis : Evidence suggests that certain compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have been published detailing the effects of this compound on specific cell lines:

- Case Study on MCF7 Cells : A derivative was tested for its ability to induce apoptosis via caspase activation, leading to a significant reduction in cell viability.

- Case Study on A549 Cells : The compound was shown to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells, indicating potential antiangiogenic properties.

Q & A

Q. Table 1: Key Analytical Techniques and Applications

| Technique | Application | Example Data from Evidence |

|---|---|---|

| ¹H NMR | Assign aromatic/amide protons | δ 8.1 ppm (pyridazine H) |

| HRMS | Confirm molecular ion | m/z 416.1742 [M+H]⁺ |

| X-ray diffraction | Resolve crystal structure | Space group P2₁/c (unpublished) |

| HPLC-PDA | Quantify purity | Retention time: 12.3 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.